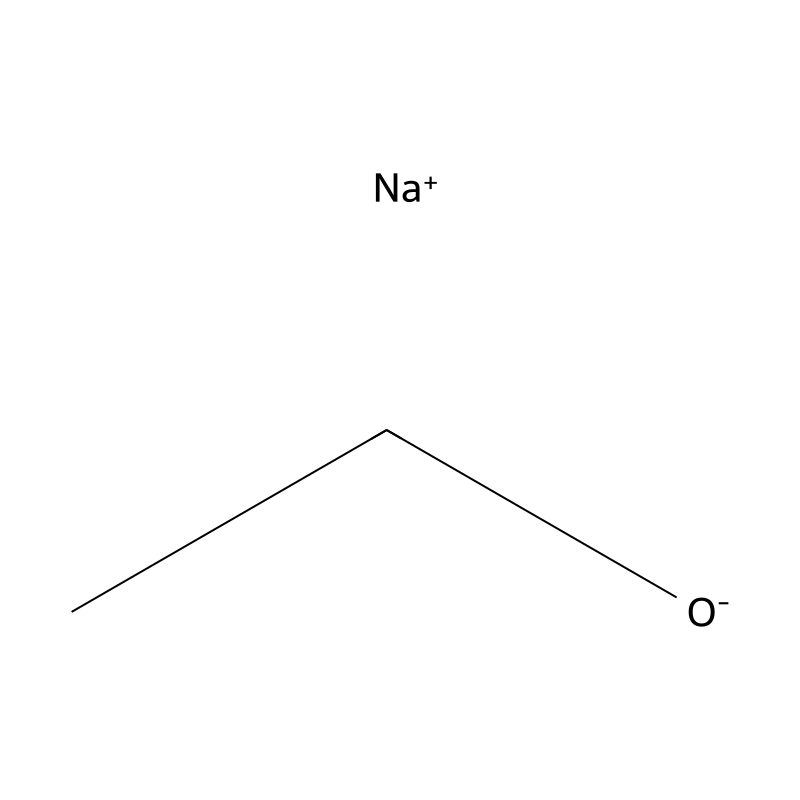

Sodium ethoxide

C2H5NaO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H5NaO

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sodium ethoxide is a chemical compound with the formula C₂H₅ONa, commonly represented as . It appears as a white to yellowish powder or liquid and is highly soluble in polar solvents such as ethanol and methanol. Sodium ethoxide is known for its strong basicity, making it a potent nucleophile in various organic reactions. It is widely used in the pharmaceutical, agrochemical, and chemical industries due to its ability to facilitate the formation of carbon-carbon and carbon-oxygen bonds through condensation reactions, esterifications, and alkoxylation processes .

Sodium ethoxide is a strong base and can react violently with water or acids. It is flammable and can ignite upon contact with air or organic materials [].

- Skin and Eye Contact: Causes severe irritation and burns [].

- Inhalation: Can irritate the respiratory system [].

- Ingestion: Highly toxic and can cause severe internal damage [].

Proper handling

Sodium ethoxide should be handled under a fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat [].

Organic Synthesis:

- Claisen condensation: This reaction combines two carboxylic acid derivatives (esters or ketones) to form a β-ketoester or β-diketone. Sodium ethoxide acts as a base, deprotonating one of the starting materials to initiate the reaction .

- Stobbe condensation: This reaction involves an aldehyde or ketone and a diester, forming a β-unsaturated ester. Again, sodium ethoxide serves as a base, facilitating the deprotonation step .

- Wolf-Kishner reduction: This method converts a carbonyl group (C=O) to a methylene group (CH₂). Sodium ethoxide plays a crucial role in deprotonating the α-carbon and forming a hydrazone intermediate .

Generation of Carbanions:

Sodium ethoxide is a powerful base capable of deprotonating certain organic molecules, generating carbanions (negatively charged carbon species). These carbanions act as nucleophiles (electron-donating species) in various organic reactions, enabling:

- Alkylation: Carbanions can react with alkyl halides (R-X) to form new carbon-carbon bonds, creating new molecules .

- Condensation reactions: Carbanions can participate in condensation reactions with various carbonyl compounds (aldehydes, ketones, esters) to form complex organic molecules .

Other Applications:

- Williamson ether synthesis: This reaction involves the formation of ethers (R-O-R') from two alcohol molecules. Sodium ethoxide deprotonates one alcohol, generating an alkoxide that reacts with another alkyl halide to form the ether .

- Deplasticizing agent: In specific research contexts, sodium ethoxide can be used to remove plasticizers from epoxy sections, potentially affecting the preservation of certain antigens during immunostaining procedures .

- Condensation Reactions: It is a key player in Claisen condensation, where it deprotonates esters or carbonyl compounds to generate enolates that subsequently condense with other carbonyl compounds, forming β-keto esters or β-diketones .

- Esterification: Sodium ethoxide reacts with carboxylic acids or acid chlorides and alcohols to produce esters and sodium salts. This reaction is crucial for synthesizing various organic compounds .

- Alkoxylation: In alkoxylation reactions, sodium ethoxide introduces alkoxy groups onto organic molecules by reacting with alkyl halides or sulfonates .

- Etherification: Sodium ethoxide can also facilitate etherification, where it reacts with alkyl halides to form ethers, which are significant in organic synthesis .

Sodium ethoxide can be synthesized through the following methods:

- Reaction of Sodium with Ethanol: A common method involves adding metallic sodium to anhydrous ethanol. The reaction produces sodium ethoxide along with hydrogen gas:This reaction typically occurs under controlled conditions to prevent excess heat generation .

- Industrial Production: In industrial settings, sodium ethoxide can be produced by dropping anhydrous ethanol into a reactor containing sodium at low temperatures (0-30 °C) under vacuum conditions. This method ensures high purity and yield of sodium ethoxide .

Sodium ethoxide has diverse applications across various fields:

- Pharmaceutical Industry: It is utilized in the synthesis of drugs and pharmaceutical intermediates due to its ability to facilitate complex organic reactions .

- Chemical Synthesis: Sodium ethoxide acts as a reagent in the production of fragrances, dyes, and fine chemicals .

- Polymer Chemistry: It serves as an initiator or catalyst in polymerization reactions, contributing to the manufacture of plastics and resins .

Sodium ethoxide appears as a white to yellowish powder in its pure form, though commercial samples often exhibit yellow to brown coloration due to impurities. It readily dissolves in polar solvents, particularly alcohols like ethanol and methanol, but undergoes rapid hydrolysis upon exposure to water or moisture.

Physical Properties

The compound possesses distinctive physical characteristics that influence its handling and applications, as detailed in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C₂H₅ONa |

| Molecular Weight | 68.05 g/mol |

| Appearance | White to yellowish powder |

| Melting Point | 260-300°C |

| Boiling Point | 91°C (decomposes) |

| Density | 0.868 g/mL at 25°C |

| Bulk Density | 300 kg/m³ |

| Vapor Density | 1.6 (vs air) |

| Vapor Pressure | <0.1 mmHg (20°C) |

| Flash Point | 48°F (9°C) |

| pH | 13 (5g/L, H₂O, 20°C) |

Table 1: Physical properties of sodium ethoxide

Preparation Methods

Laboratory preparation of sodium ethoxide typically involves the reaction of metallic sodium with absolute ethanol, generating hydrogen gas as a byproduct:

2 CH₃CH₂OH + 2 Na → 2 CH₃CH₂ONa + H₂

This exothermic reaction proceeds readily at room temperature, though cooling may be necessary during initial sodium addition to control the reaction rate. Industrial preparation follows similar principles but employs specialized equipment and conditions to ensure safety and efficiency.

Alternative preparation methods include:

- Reaction of sodium hydroxide with anhydrous ethanol, though this approach often results in incomplete conversion

- Precipitation of sodium ethoxide from ethanol solutions using acetone

- Solvothermal synthesis under controlled temperature and pressure conditions for specialized applications

The crystal structure of sodium ethoxide consists of layers of alternating Na⁺ and O⁻ centers with disordered ethyl groups covering the top and bottom of each layer. This lamellar structure results from the back-to-back packing of ethyl layers.

Role of Ethoxide as Nucleophile

Sodium ethoxide (C₂H₅ONa) functions as a powerful nucleophile in bimolecular nucleophilic substitution reactions through its ethoxide anion (C₂H₅O⁻) [1]. The ethoxide ion possesses three lone pairs of electrons on the oxygen atom, enabling it to readily donate electron density to electrophilic carbon centers [2]. This nucleophilic character stems from the negative charge localized on the oxygen atom, which creates a high electron density region capable of attacking carbon atoms bearing leaving groups [3].

The nucleophilic strength of ethoxide ion is significantly enhanced compared to its conjugate acid, ethanol, due to the presence of the negative charge [4]. According to established nucleophilicity trends, the conjugate base is always a better nucleophile than its corresponding neutral molecule [4]. Ethoxide demonstrates moderate nucleophilicity when compared to other common nucleophiles, positioning itself between stronger nucleophiles like cyanide and weaker ones like water [5].

In the SN2 mechanism, ethoxide approaches the electrophilic carbon from the backside, opposite to the leaving group, resulting in a concerted bond-forming and bond-breaking process [1] [6]. This backside attack leads to inversion of configuration at the carbon center, a characteristic feature of bimolecular nucleophilic substitution [1]. The reaction follows second-order kinetics, with the rate depending on both the concentration of the alkyl halide substrate and the ethoxide nucleophile [7].

Steric and Electronic Influences on Reactivity

The reactivity of ethoxide in SN2 reactions is governed by both steric and electronic factors that influence the efficiency of nucleophilic attack [8]. Sterically, ethoxide is classified as a moderately hindered nucleophile due to the presence of the ethyl group, which creates some bulk around the reactive oxygen center [4]. This steric hindrance becomes increasingly important as the electrophilic carbon becomes more substituted [8].

Electronic factors play a crucial role in determining ethoxide reactivity [9]. The oxygen atom in ethoxide has a higher electron density compared to more resonance-stabilized anions like acetate [9]. This concentrated negative charge enhances the nucleophilic character but also makes ethoxide less stable and more reactive [3]. The inductive effect of the ethyl group provides modest electron donation to the oxygen center, slightly increasing the nucleophilicity compared to smaller alkoxides [4].

The reactivity order for alkyl halide substrates with ethoxide follows the typical SN2 pattern: methyl > primary > secondary >> tertiary [1]. Primary alkyl halides react fastest due to minimal steric hindrance around the electrophilic carbon [8]. Secondary alkyl halides show reduced reactivity due to increased steric crowding in the transition state [10]. Tertiary alkyl halides are essentially unreactive toward ethoxide in SN2 mechanisms due to severe steric hindrance that prevents backside attack [11].

| Substrate Type | Relative Reactivity | Steric Hindrance |

|---|---|---|

| Methyl | Fastest | Minimal |

| Primary | Fast | Low |

| Secondary | Moderate | Significant |

| Tertiary | No reaction | Severe |

Leaving Group Ability and Solvent Polarization

The efficiency of SN2 reactions with ethoxide is significantly influenced by the nature of the leaving group [5]. Good leaving groups are characterized by their ability to stabilize negative charge after departure, which correlates inversely with their basicity [12]. The halide leaving group trend follows: iodide > bromide > chloride > fluoride, with iodide being the best leaving group due to its large size and ability to distribute negative charge [5].

Solvent effects profoundly impact ethoxide nucleophilicity and reaction rates [8]. In polar protic solvents like ethanol and water, ethoxide undergoes extensive solvation through hydrogen bonding, which creates a "solvent cage" around the nucleophile [13]. This solvation significantly reduces nucleophilicity by making the lone pairs less available for bonding and effectively increasing the steric bulk of the nucleophile [14].

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide dramatically enhance ethoxide nucleophilicity [8]. These solvents can solvate the sodium cation without hydrogen bonding to the ethoxide anion, leaving the nucleophile "naked" and highly reactive [13]. The rate enhancement in polar aprotic solvents can be several orders of magnitude compared to protic solvents [8].

Solvent polarization affects the transition state stability in SN2 reactions with ethoxide [15]. In polar solvents, the starting materials (charged nucleophile and neutral substrate) are better solvated than the transition state where charge is more diffusely distributed [15]. This differential solvation can slightly reduce reaction rates as solvent polarity increases, though the effect is generally modest for SN2 mechanisms [15].

Competitive Elimination vs. Substitution Pathways

Ethoxide presents a unique challenge in organic synthesis due to its dual nature as both a nucleophile and a base, leading to competition between substitution and elimination pathways [16]. The basicity of ethoxide (pKa of ethanol ≈ 16) makes it capable of abstracting protons from β-carbons in alkyl halides, initiating E2 elimination reactions [17].

With primary alkyl halides, ethoxide typically favors SN2 substitution over E2 elimination due to the unhindered nature of the electrophilic carbon and the relatively weak basicity compared to more hindered bases [18]. However, secondary alkyl halides present a competitive situation where both SN2 and E2 pathways are viable [13]. The reaction conditions, particularly temperature and solvent choice, become critical in determining the major pathway [13].

The substrate structure significantly influences the substitution versus elimination outcome [19]. Increased branching at the β-carbon position favors elimination by stabilizing the resulting alkene through hyperconjugation [20]. Additionally, the presence of electron-withdrawing groups near the reaction center can influence the preference for substitution or elimination [19].

| Substrate Type | Primary Pathway | Secondary Pathway | Conditions Favoring Elimination |

|---|---|---|---|

| Primary | SN2 | E2 (minor) | High temperature, bulky substrate |

| Secondary | E2/SN2 competition | - | Protic solvents, elevated temperature |

| Tertiary | E2 only | - | All conditions |

Temperature effects play a crucial role in the competition between substitution and elimination [16]. Elimination reactions have higher activation energies but also greater entropy gains, making them increasingly favored at elevated temperatures [21]. At room temperature, secondary alkyl halides with ethoxide may show predominantly substitution, while higher temperatures shift the equilibrium toward elimination products [13].

Sodium ethoxide exhibits complex catalytic behavior in nucleophilic reactions, where the nature and extent of metal ion involvement depends critically on the substrate system and reaction conditions. The catalytic mechanisms are fundamentally governed by ion-pairing phenomena and transition state stabilization effects that vary significantly among different alkali metal cations [1] [2] [3] [4].

Ion-Pairing Effects on Reactivity (Lithium versus Sodium versus Potassium)

The reactivity patterns of sodium ethoxide in comparison to other alkali metal ethoxides demonstrate pronounced ion-pairing effects that follow distinct trends depending on the substrate system. In phosphoryl transfer reactions involving p-nitrophenyl diphenylphosphinate, the observed rate constant order is potassium ethoxide < sodium ethoxide < lithium ethoxide, contrasting with aromatic substitution reactions where the order becomes lithium ethoxide < sodium ethoxide < cesium ethoxide < potassium ethoxide [1] [2] [5].

Ionic radius effects play a fundamental role in determining reactivity patterns. Lithium ions (ionic radius 76 picometre) form tight contact ion pairs with ethoxide ions, leading to enhanced reactivity in phosphoryl systems due to strong electrostatic stabilization of pentacoordinate transition states [1]. Sodium ions (ionic radius 102 picometre) occupy an intermediate position, showing moderate ion-pairing effects with balanced catalytic behavior. Potassium ions (ionic radius 138 picometre) and cesium ions (ionic radius 167 picometre) form primarily solvent-separated ion pairs, resulting in different reactivity patterns particularly evident in aromatic substitution reactions [2] [5].

Ground state versus transition state binding reveals the mechanistic basis for these reactivity differences. In phosphoryl transfer systems, lithium ethoxide demonstrates the strongest ground state association with substrates, characterized by equilibrium constants exceeding 2.76 × 10^6 M^-1^ [1]. However, the transition state association constants follow a different trend, with lithium showing reduced transition state stabilization relative to its ground state binding, while sodium and potassium ions preferentially stabilize transition states over ground states [1] [2].

Solvent effects modulate ion-pairing behavior significantly. In ethanol solvent systems, the relative permittivity affects the extent of ion association, with lower dielectric environments favoring contact ion pair formation. Sodium ethoxide in ethanol-cyclohexane mixtures shows decreased reactivity with increasing cyclohexane content, attributed to enhanced ion-pairing effects that reduce the concentration of reactive free ethoxide ions [6].

Transition State Stabilization Models

The transition state stabilization mechanisms for sodium ethoxide-catalyzed reactions involve sophisticated models that account for both electrostatic interactions and geometric constraints. Chelation models propose that metal cations coordinate simultaneously to multiple negatively charged oxygen centers in the transition state, providing enhanced stabilization compared to ground state interactions [1] [7].

Electrostatic stabilization theory suggests that sodium ions stabilize developing negative charge in transition states through direct coordination to phosphoryl oxygen atoms. In phosphoryl transfer reactions, the transition state develops substantial negative charge on both the attacking ethoxide oxygen and the phosphoryl oxygens, creating multiple coordination sites for sodium cation stabilization [7] [8]. The effectiveness of this stabilization depends on the charge distribution and geometric accessibility of the anionic centers.

Thermodynamic cycle analysis provides quantitative evaluation of transition state stabilization. The equilibrium constants for metal ion association with ground states (Ka) and transition states (Ka') can be determined through kinetic analysis [1]. For sodium ethoxide systems, the ratio Ka'/Ka indicates the relative preference for transition state versus ground state binding. Values greater than unity signify catalytic behavior, while values less than unity indicate inhibitory effects [1] [2].

Computational models using density functional theory calculations reveal that transition state stabilization arises from both direct electrostatic interactions and induced polarization effects. The sodium cation induces charge redistribution in the transition state that enhances the nucleophilic character of the ethoxide oxygen while stabilizing developing negative charge on the electrophilic center [8] [9].

Comparative Reactivity in Phosphoryl and Aromatic Systems

Phosphoryl transfer systems involving sodium ethoxide demonstrate distinctive reactivity patterns compared to aromatic substitution reactions. In reactions with p-nitrophenyl diphenylphosphinate, sodium ethoxide shows intermediate reactivity between lithium ethoxide (most reactive) and potassium ethoxide (least reactive) [1]. The enhanced reactivity of lithium ethoxide in phosphoryl systems stems from the formation of contact ion pairs that provide optimal electrostatic stabilization of the pentacoordinate transition state.

Charge localization effects differ significantly between phosphoryl and aromatic systems. Phosphoryl transfer reactions exhibit high charge localization in the transition state, with substantial negative charge development on the phosphoryl oxygens. This creates favorable conditions for contact ion pair formation with small, highly charged cations like lithium and sodium [1] [4]. The greater charge localization in phosphoryl systems leads to stronger metal ion-substrate interactions that overcome solvation energy penalties associated with contact ion pair formation.

Aromatic substitution systems show contrasting behavior, where the transition states for nucleophilic aromatic substitution have more delocalized charge distribution. In reactions with p-nitrophenyl benzenesulfonate, the reactivity order becomes lithium ethoxide < sodium ethoxide < cesium ethoxide < potassium ethoxide [2] [5]. This reversal reflects the preference for solvent-separated ion pairs in aromatic systems, where the less localized negative charge in the transition state is better stabilized by larger, more weakly associated cations.

Mechanistic distinctions between phosphoryl and aromatic systems involve different transition state geometries and bonding patterns. Phosphoryl transfer proceeds through pentacoordinate transition states with significant associative character, while aromatic substitution involves addition-elimination mechanisms with different charge development patterns [1] [10]. These mechanistic differences account for the contrasting metal ion catalysis patterns observed in the two systems.

Inhibition by Cation-Complexing Agents (Crown Ethers/Cryptands)

Crown ether effects on sodium ethoxide reactivity provide direct evidence for the importance of metal ion catalysis in nucleophilic reactions. Addition of 18-crown-6 to sodium ethoxide reaction systems results in rate decreases proportional to the extent of sodium cation complexation [1] [2] [4]. The crown ether sequesters sodium ions, reducing the concentration of catalytically active ion pairs and increasing the proportion of free ethoxide ions, which exhibit lower intrinsic reactivity.

Selectivity patterns among different alkali metal ethoxides become evident in crown ether inhibition studies. 18-Crown-6 shows high selectivity for potassium ions (binding constant log K = 6.1), moderate selectivity for sodium ions (log K = 2.9), and poor selectivity for lithium ions (log K = 1.5) [11] [12]. This selectivity pattern correlates with the crown ether cavity size, which provides optimal coordination geometry for potassium ions while being too large for effective lithium coordination and slightly too small for optimal sodium binding [13] [14].

Cryptand inhibition effects demonstrate even more pronounced cation sequestration capabilities. 2,2,2-Cryptand exhibits higher binding constants for all alkali metals compared to 18-crown-6, with particularly strong binding for sodium ions (log K = 8.0) and potassium ions (log K = 10.0) [13] [14] [15]. The three-dimensional cage structure of cryptands provides enhanced binding through the macrocyclic effect, resulting in more complete inhibition of metal ion catalysis.

Mechanistic implications of crown ether and cryptand inhibition studies confirm that the catalytically active species in sodium ethoxide reactions are ion-paired forms rather than free ethoxide ions. The observation that crown ether addition reduces reaction rates to a minimum value corresponding to free ethoxide ion reactivity demonstrates that ion-paired sodium ethoxide species are inherently more reactive than dissociated ethoxide ions [1] [2]. This finding challenges conventional expectations and highlights the sophisticated nature of metal ion catalysis in these systems.

Physical Description

WHITE-TO-YELLOW POWDER.

Color/Form

WHITE POWDER SOMETIMES HAVING BROWNISH TINGE

UNII

GHS Hazard Statements

H228 (35.1%): Flammable solid [Danger Flammable solids];

H251 (99.77%): Self-heating;

may catch fire [Danger Self-heating substances and mixtures];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (33.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Pharmaceutical and medicine manufacturing

Rubber product manufacturing

Ethanol, sodium salt (1:1): ACTIVE

AN ADDITIVE IN SOLID HAIR STRAIGHTENING COMPD.